Molecular Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity
Computational prediction of octanol–water partition coefficient (cLogP) indicates that the target compound exhibits elevated lipophilicity (cLogP ≈ 2.8) relative to simpler urea analogs lacking the oxan-4-yl or tert-butyl groups, which display cLogP values in the range of 1.0–1.8 [1]. This increased hydrophobicity is expected to enhance passive membrane permeability and protein-binding interactions in the UT-A1 hydrophobic binding pocket, as inferred from docking computations with related urea transporter inhibitors [2].
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.8 (calculated using ALOGPS 2.1) |
| Comparator Or Baseline | N-methyl-N'-phenylurea (cLogP ≈ 1.2); N-cyclohexyl-N'-furan-2-ylmethylurea (cLogP ≈ 1.8) |
| Quantified Difference | ΔcLogP = +1.0 to +1.6 vs. simpler urea derivatives |
| Conditions | In silico prediction by ALOGPS 2.1; comparators selected from the UT inhibitor literature |
Why This Matters
Higher predicted lipophilicity may confer superior membrane permeability, a critical attribute for in vivo diuretic activity, justifying selection of this analog over more polar urea derivatives.
- [1] Tetko, I. V., et al. (2005). Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design, 19, 453–463. doi:10.1007/s10822-005-9004-6. ALOGPS 2.1 server. View Source
- [2] Esteva-Font, C., et al. (2013). A small molecule screen identifies selective inhibitors of urea transporter UT-A. Chemistry & Biology, 20(10), 1235-1244. doi:10.1016/j.chembiol.2013.08.005. View Source
